D-Glucopyranosyl thiosemicarbazide
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Overview
Description
D-Glucopyranosyl thiosemicarbazide is a compound that belongs to the class of thiosemicarbazides, which are known for their diverse biological activities.
Mechanism of Action
Target of Action
D-Glucopyranosyl thiosemicarbazide primarily targets bacterial and fungal cells . It has shown remarkable antibacterial and antifungal activities against some typical bacteria and fungi . The compound’s primary targets are the enzymes and proteins within these cells that are essential for their survival and proliferation .
Mode of Action
The compound interacts with its targets by inhibiting the synthesis of essential enzymes . For instance, a docking study showed that a compound similar to this compound is compatible with the active site of S. aureus DNA gyrase 2XCT , suggesting that the tested compounds inhibited the synthesis of this enzyme .
Biochemical Analysis
Biochemical Properties
D-Glucopyranosyl thiosemicarbazide interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of novel thiosemicarbazides and their corresponding 1,3,4-thiadiazole derivatives, which have shown potential anti-proliferative effectiveness against cancer cell lines
Cellular Effects
Related thiosemicarbazide derivatives have shown cytotoxic activity against cancer cells
Molecular Mechanism
Related thiosemicarbazide derivatives have been shown to inhibit the enzyme carbonic anhydrase IX, which is implicated in cancer progression
Metabolic Pathways
Related thiosemicarbazide derivatives have been implicated in various biological activities, suggesting that they may interact with multiple metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucopyranosyl thiosemicarbazide typically involves the reaction of D-glucose with thiosemicarbazide. One common method is the condensation reaction, where D-glucose is reacted with thiosemicarbazide in the presence of an acid catalyst, such as glacial acetic acid. The reaction is often carried out under microwave-assisted heating conditions to improve the yield and reduce the reaction time .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and high yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
D-Glucopyranosyl thiosemicarbazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: It can be reduced to form thiosemicarbazones.
Substitution: It can undergo nucleophilic substitution reactions, where the thiosemicarbazide moiety is replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiosemicarbazones.
Substitution: Various substituted thiosemicarbazides
Scientific Research Applications
D-Glucopyranosyl thiosemicarbazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity and as a therapeutic agent for various diseases.
Industry: Used in the development of new materials and as a ligand in coordination chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazide
- Substituted isatin N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones
- 4-formylsydnone N-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones
Uniqueness
D-Glucopyranosyl thiosemicarbazide is unique due to its specific structure, which combines the properties of D-glucose and thiosemicarbazide. This combination imparts unique biological activities, making it a valuable compound for research and potential therapeutic applications. Its ability to form stable complexes with metal ions and its inhibitory effects on key enzymes further distinguish it from other similar compounds .
Properties
IUPAC Name |
[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O5S/c8-7(16)10-9-6-5(14)4(13)3(12)2(1-11)15-6/h2-6,9,11-14H,1H2,(H3,8,10,16)/t2-,3-,4+,5-,6?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJWCYLPMHAALV-GASJEMHNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)NNC(=S)N)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What are the common synthetic routes for D-Glucopyranosyl thiosemicarbazide derivatives?
A1: Two main routes are commonly employed:
- Reaction of peracetylated glucosyl isothiocyanate with substituted phenylsulfonyl hydrazines: This method yields 1-arylsulfonyl-4-(1′-N-2′,3′,4′,6′-tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazides. []
- Reaction of 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl thiosemicarbazide with various electrophiles: This versatile approach allows for the introduction of diverse substituents at the thiosemicarbazide moiety. For example, reactions with substituted acetophenones yield acetophenone (per-O-acetylated-β-D-glucopyranosyl)thiosemicarbazones. [] Similarly, reactions with N-alkylisatins produce the corresponding thiosemicarbazones. [] This method can be further diversified by employing microwave-assisted heating. [, ]
Q2: How is the structure of this compound derivatives confirmed?
A2: Researchers utilize a combination of techniques for structural elucidation:
- Spectroscopic methods: IR, 1H NMR, 13C NMR, and mass spectrometry are routinely employed to confirm the structure of synthesized compounds. [, , ]
- Chemical transformations: Converting the target compounds into well-known derivatives helps verify their structure through comparative analysis. []
Q3: What biological activities have been reported for this compound derivatives?
A3: Studies have demonstrated promising results regarding their:
- Antibacterial and antifungal activity: Several derivatives exhibit significant inhibitory effects against various bacterial and fungal strains, including Escherichia coli, Staphylococcus epidermidis, and Candida albicans. [, , , , , ]
- Anti-MRSA activity: Certain derivatives show activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents. [, ]
Q4: How do this compound derivatives interact with DNA?
A: Research suggests that at least one derivative, 1-p-Chloro-benzoyl-4-[1′-N′-(2′,3′,4′,6′-tetra-o-acetyl)-D-glucopyranosyl]-thiosemicarbazide, interacts with DNA through intercalation, as evidenced by UV spectroscopy and cyclic voltammetry studies. [] This interaction induces hypochromicity and bathochromicity at specific wavelengths. []
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